
N~1~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Übersicht
Beschreibung
N~1~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as ML277, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound is a potent and selective activator of the K~v~7.2/7.3 potassium channels, which are involved in regulating neuronal excitability.
Wirkmechanismus
N~1~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide selectively activates K~v~7.2/7.3 channels, which are voltage-gated potassium channels that play an important role in regulating neuronal excitability. These channels are expressed in various regions of the brain, including the hippocampus, where they play a critical role in controlling neuronal activity. This compound binds to a specific site on the channel, causing it to open and allowing potassium ions to flow out of the neuron. This leads to hyperpolarization of the neuron, reducing its excitability and preventing excessive firing.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to selectively activate K~v~7.2/7.3 channels, leading to hyperpolarization of neurons and a reduction in excitability. This has been shown to be effective in reducing seizures in animal models of epilepsy and in reducing pain in models of neuropathic pain. This compound has also been shown to improve cognitive function in animal models of schizophrenia. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has a number of advantages for use in lab experiments. It is a potent and selective activator of K~v~7.2/7.3 channels, making it a useful tool for studying the role of these channels in various neurological disorders. It has also been shown to have a low toxicity profile, making it suitable for use in in vivo studies. However, there are also some limitations to the use of this compound in lab experiments. It has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent. Additionally, its selectivity for K~v~7.2/7.3 channels may limit its usefulness in studying other potassium channels.
Zukünftige Richtungen
There are a number of future directions for research on N~1~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One area of interest is the development of more potent and selective activators of K~v~7.2/7.3 channels. This could lead to the development of more effective therapeutic agents for neurological disorders such as epilepsy and neuropathic pain. Another area of interest is the study of the role of K~v~7.2/7.3 channels in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, the development of more stable analogs of this compound could lead to the development of longer-lasting therapeutic agents.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, neuropathic pain, and schizophrenia. It has been shown to selectively activate K~v~7.2/7.3 channels, which are important regulators of neuronal excitability. This activation leads to hyperpolarization of the neuron, reducing its excitability and preventing excessive firing. This compound has been shown to be effective in reducing seizures in animal models of epilepsy and in reducing pain in models of neuropathic pain. It has also been shown to improve cognitive function in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-15(18)10-7-11-16(12)19-17(21)13(2)20(24(3,22)23)14-8-5-4-6-9-14/h4-11,13H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRVDTGGWLKNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B3978909.png)
![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B3978911.png)
![methyl N-[3-(methoxycarbonyl)-5-nitrobenzoyl]leucinate](/img/structure/B3978912.png)
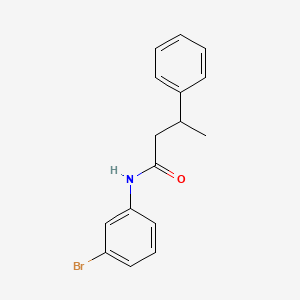
![6-(4-chlorophenyl)-3,5,5-trimethyl-3-[2-(4-nitrophenyl)-2-oxoethyl]dihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3978934.png)
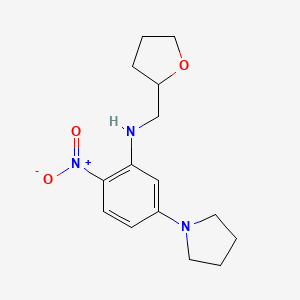
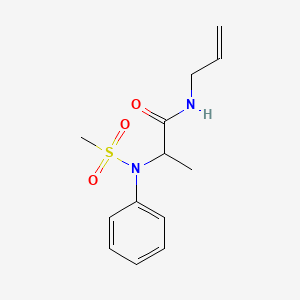
![N-(4-chlorophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B3978953.png)
![ethyl {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3978964.png)
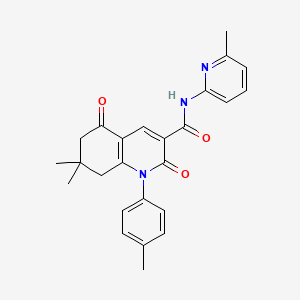
![ethyl 4-({N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3978981.png)
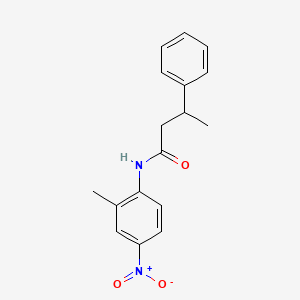
![N~1~-(sec-butyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3979003.png)
![6-methoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B3979010.png)